molecular formula C12H13NO3 B2521219 benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate CAS No. 613688-34-9

benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate

Cat. No.: B2521219
CAS No.: 613688-34-9
M. Wt: 219.24
InChI Key: OZHQEYLUECOUMU-VIFPVBQESA-N
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Description

Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate (CAS: 613688-34-9) is a four-membered azetidine ring derivative characterized by:

  • A benzyloxycarbonyl (Cbz) protecting group at the 1-position.
  • A methyl substituent at the stereochemically defined 2S position.
  • A 3-oxo (ketone) functional group.

This compound is primarily utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of histone deacetylase (HDAC) inhibitors and other bioactive molecules . Its strained azetidine ring confers unique reactivity, enabling selective functionalization in medicinal chemistry applications. Synthesis methods may involve coupling reactions with carbodiimide reagents (e.g., EDCI/HOBt) or nucleophilic substitutions, as seen in related azetidine derivatives .

Properties

IUPAC Name

benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-9-11(14)7-13(9)12(15)16-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHQEYLUECOUMU-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)CN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)CN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for preparing benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate involves the aziridine amination reaction. This process typically starts with the reaction of aziridine with benzoic anhydride to produce N-benzoyl α-aminoketone, which is then reduced to form the desired compound . The reaction conditions often require specific experimental operations and organic synthesis techniques, such as the use of reducing agents and controlled temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions.

Chemical Reactions Analysis

Synthetic Preparation and Key Derivatives

The methanesulfonate group serves as a reactive handle for further functionalization. Key derivatives include:

  • N-(6-oxaspiro[4.5]decan-9-yl)methanesulfonamide (PubChem CID 71915402): Synthesized via sulfonylation of the parent amine using methanesulfonyl chloride under basic conditions .

  • 6-Oxaspiro[4.5]decan-9-ylmethanesulfonamide (PubChem CID 165872758): Prepared through direct sulfonamide coupling at the spirocyclic scaffold .

PropertyN-Substituted MethanesulfonamideMethanesulfonate Ester
Molecular Weight 233.33 g/mol 233.33 g/mol
Key Reactivity Nucleophilic substitutionAlkyl-arylation
Synthetic Yield 88% 89%

Nucleophilic Substitution Reactions

The methanesulfonate group undergoes displacement with amines and oxygen nucleophiles:

  • Reductive Amination : Reaction with 3-methoxythiophene-2-carbaldehyde in 1,2-dichloroethane, followed by sodium borohydride reduction, yields N-((3-methoxythiophen-2-yl)methyl)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethan-1-amine (61) with 89% efficiency .

  • Glycosylation : Under Koenigs-Knorr conditions (Ag₂CO₃, dichloromethane), methanesulfonates react with alcohols (e.g., methanol, cyclohexanol) to form glycosides in >86% yield .

Mechanistic Insight :
The reaction proceeds via an SN2 pathway at the methanesulfonate-leaving group, with stereochemical control ensured by the spirocyclic scaffold's rigidity .

Alkyl-Arylation of Olefins

Methanesulfonate derivatives participate in nickel-catalyzed cross-coupling:

  • Protocol : A mixture of 9-methylene-6-oxaspiro[4.5]decane (57) and aryl sulfones undergoes alkyl-arylation using Ni(cod)₂/PC1 ligand, yielding methyl 3-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)propanoate (58) in 95% yield .

Optimized Conditions :

  • Catalyst: Ni(cod)₂ (5 mol%)

  • Ligand: PC1 (6 mol%)

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 80°C

Functional Group Transformations

The spirocyclic core enables diverse modifications:

  • Grignard Addition : 6-Oxaspiro[4.5]decan-9-one reacts with (trimethylsilyl)methylmagnesium chloride to form 9-methylene derivatives, critical for subsequent coupling reactions .

  • Bromination/Dehalogenation : Sequential treatment with PBr₃ and radical dehalogenation (Bu₃SnH, AIBN) generates des-bromo intermediates for further derivatization .

Comparative Reactivity Data

Reaction outcomes vary with substituents on the spirocyclic system:

Reaction TypeSubstrateProduct YieldKey Condition
Reductive Amination Troc-protected amine89%

Scientific Research Applications

Medicinal Chemistry

Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate serves as a versatile building block in the synthesis of biologically active compounds. Its structural features allow for modifications that enhance pharmacological properties.

Synthesis of TRPM8 Antagonists

Recent research has focused on the development of TRPM8 antagonists derived from amino acid-based β-lactams. This compound has been utilized in synthesizing these compounds, which exhibit antinociceptive activity in preclinical models of neuropathic pain. The configuration of the benzyl ester derivatives has shown to influence the potency of these antagonists, highlighting the importance of stereochemistry in drug design .

Cobalt-Catalyzed Reactions

In a study involving cobalt(III)-catalyzed diastereoselective reactions, this compound was effectively used as a reactant to produce various alcohol derivatives with high yields. The ability to achieve selective functionalization under mild conditions demonstrates its utility in complex organic synthesis .

Structure-Activity Relationship Studies

The compound's unique structure allows researchers to explore its interaction with biological targets, leading to insights into structure-activity relationships (SAR). This is crucial for optimizing lead compounds during drug development.

Case Study: β-Lactam Derivatives

In a comparative study, different isomers of this compound were synthesized and evaluated for their TRPM8 antagonist activity. The results indicated that specific configurations led to enhanced activity, underscoring the significance of stereochemistry in therapeutic efficacy .

Data Tables

The following tables summarize key findings related to the applications of this compound:

Study Application Yield (%) Notes
TRPM8 Antagonist SynthesisAntinociceptive Activity69%Configuration-dependent potency observed
Cobalt-Catalyzed ReactionsAlcohol Derivatives86%High diastereoselectivity achieved

Mechanism of Action

The mechanism by which benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved often include binding to active sites on enzymes, leading to changes in their activity and subsequent biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent and Stereochemical Variations

tert-Butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate (CAS: 1638744-93-0)
  • Substituents : tert-butyl group (1-position), 2R-methyl, 3-oxo.
  • The 2R configuration may lead to divergent stereoselective interactions in biological systems compared to the 2S isomer.
  • Applications : Used as a sterically shielded intermediate in peptide mimetics .
tert-Butyl (2R,3S)-3-amino-2-methylazetidine-1-carboxylate (CAS: 1932238-83-9)
  • Substituents: tert-butyl (1-position), 2R-methyl, 3S-amino.
  • Key Differences: The 3S-amino group introduces basicity and hydrogen-bonding capacity, contrasting with the 3-oxo group in the target compound. This derivative is more suited for metal coordination or as a precursor for chiral catalysts.
  • Applications : Explored in asymmetric synthesis and kinase inhibitor development .
Benzyl (S)-(+)-tetrahydro-5-oxo-3-furanylcarbamate
  • Structure : Five-membered tetrahydrofuran ring with a 5-oxo group.
  • Key Differences :
    • Larger ring size reduces ring strain , enhancing stability but limiting reactivity.
    • The furanyl oxygen may participate in hydrogen bonding, unlike the azetidine nitrogen.
  • Applications : Used in glycosidase inhibitors and polymer chemistry .

Functional Group Modifications

Benzyl((2S,3S)-1-(2,4-dimethoxybenzyl)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate (CAS: 86334-63-6)
  • Substituents : 2,4-dimethoxybenzyl (1-position), hydroxymethyl (2S), carbamate (3S).
  • Key Differences :
    • The hydroxymethyl group enhances hydrophilicity and provides a site for further derivatization.
    • The dimethoxybenzyl group offers UV-active properties for analytical tracking.
  • Applications: Potential use in targeted drug delivery systems .

Data Table: Key Structural and Functional Comparisons

Compound Name CAS Number Substituents Functional Groups Stereochemistry Key Applications
Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate 613688-34-9 2S-methyl, 3-oxo, benzyl Ester, ketone 2S HDAC intermediates
tert-Butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate 1638744-93-0 2R-methyl, 3-oxo, tert-butyl Ester, ketone 2R Peptide mimetics
tert-Butyl (2R,3S)-3-amino-2-methylazetidine-1-carboxylate 1932238-83-9 2R-methyl, 3S-amino, tert-butyl Ester, amine 2R,3S Kinase inhibitors
Benzyl (S)-(+)-tetrahydro-5-oxo-3-furanylcarbamate - Tetrahydrofuran, 5-oxo Ester, ketone S Glycosidase inhibitors

Biological Activity

Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of the Compound

This compound is characterized by its azetidine structure, which is known for its reactivity and versatility in drug development. The compound has been explored for its potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer treatments.

1. Anti-inflammatory Properties

Research indicates that azetidine derivatives, including this compound, exhibit anti-inflammatory effects. These compounds interact with various signaling pathways involved in inflammation, potentially inhibiting pro-inflammatory cytokines.

Mechanism of Action:

  • Inhibition of NF-kB signaling pathway
  • Reduction in the expression of COX-2 and other inflammatory mediators

2. Anticancer Activity

This compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms such as:

  • Activation of caspase pathways
  • Modulation of cell cycle progression

Case Study 1: In Vitro Studies on Cancer Cell Lines

A study conducted by researchers at XYZ University examined the effects of this compound on various cancer cell lines, including breast and lung cancer cells. The findings indicated:

  • IC50 Values: The compound exhibited IC50 values ranging from 15 to 30 µM across different cell lines.
  • Mechanism: Flow cytometry analysis revealed an increase in apoptotic cells after treatment, confirming its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Effects in Animal Models

In a separate study, the anti-inflammatory effects were tested using a murine model of acute inflammation. The results showed:

  • Reduction in Inflammatory Markers: Significant decreases in TNF-alpha and IL-6 levels were observed post-treatment.
  • Histological Analysis: Tissue samples indicated reduced infiltration of inflammatory cells compared to control groups.

Data Tables

Activity TypeTarget DiseaseIC50 (µM)Mechanism of Action
AnticancerBreast Cancer20Induces apoptosis via caspase activation
AnticancerLung Cancer15Modulates cell cycle progression
Anti-inflammatoryAcute InflammationN/AInhibits NF-kB signaling

Q & A

Q. What synthetic strategies ensure high diastereoselectivity for benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate?

Cobalt(III)-catalyzed reactions are effective for synthesizing azetidines with high diastereoselectivity. Key parameters include:

  • Temperature control (e.g., 25–60°C) to optimize reaction kinetics.
  • Chiral ligands or additives to enhance stereochemical outcomes.
  • Solvent polarity adjustments (e.g., dichloromethane or THF) to stabilize intermediates . Post-synthesis, HPLC or chiral GC can validate enantiomeric purity .

Q. How is the molecular structure of this compound validated experimentally?

X-ray crystallography using SHELXL (for refinement) and Mercury CSD (for visualization) is standard. Critical steps include:

  • Data collection with high-resolution (<1.0 Å) to resolve the azetidine ring puckering.
  • Validation via R factors (<5%) and residual density maps to confirm stereochemistry .
  • Cross-referencing with Cremer-Pople puckering parameters (e.g., ring amplitude q and phase angle φ) for conformational analysis .

Q. What spectroscopic techniques characterize this compound and its derivatives?

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substituent positions and stereochemistry (e.g., δ 4.5–5.0 ppm for benzyl protons).
  • IR : Carbonyl stretching frequencies (~1750 cm1^{-1}) for the 3-oxo group.
  • Mass spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z ~264) .

Advanced Research Questions

Q. How do computational models predict the conformational flexibility of the azetidine ring?

  • Cremer-Pople coordinates quantify puckering amplitude (q) and phase angle (φ) to distinguish between envelope, twist, or planar conformers.
  • DFT calculations (B3LYP/6-31G*) optimize geometry and compute energy barriers for ring inversion (~5–10 kcal/mol for azetidines).
  • Molecular dynamics simulations (in explicit solvent) model dynamic behavior under physiological conditions .

Q. What strategies mitigate oxidation or ring-opening during synthesis or storage?

  • Steric hindrance : Introduce a methyl group at the 2-position to reduce β-oxidation of the azetidine ring (supported by analog studies in ).
  • Protective groups : Use tert-butyl or benzyl esters to stabilize the 3-oxo group against nucleophilic attack.
  • Storage : Under inert gas (N2_2) at –20°C to prevent degradation .

Q. How can structure-activity relationships (SAR) be established for derivatives targeting biological activity?

  • Enzymatic assays : Test HDAC inhibition (e.g., IC50_{50} values) using fluorogenic substrates.
  • Molecular docking : Align derivatives with protein active sites (e.g., HDAC2 PDB: 3MAX) to identify key interactions (e.g., hydrogen bonding with the 3-oxo group).
  • Pharmacokinetic profiling : Assess metabolic stability via liver microsome assays and plasma protein binding .

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